3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a tetrahydrofuran-3-yl (oxolan-3-yl) substituent at the β-position of the propanoic acid backbone. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C22H23NO5/c24-21(25)19(14-9-10-27-12-14)11-23-22(26)28-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25) |
InChI Key |
NUBLZCKYRFHIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid typically involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amino group.
Substitution: The oxolane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Fmoc group is typically removed using piperidine in a solvent such as dimethylformamide.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically results in the formation of the free amino acid .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, revealing the free amino group for further reactions. The oxolane ring provides additional stability and reactivity to the molecule .
Comparison with Similar Compounds
Aromatic Substituents
- 2-(o-Tolyl)propanoic Acid Derivatives (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984):
- Molecular Formula: C₂₅H₂₃NO₄
- Molecular Weight : 401.45 g/mol
- Purity : 99.76% (HPLC)
- Applications: Used as a building block in peptide synthesis and laboratory chemical manufacturing.
- 2-(2-Fluorophenyl)propanoic Acid Derivatives 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid:
- Molecular Formula: C₂₃H₁₈FNO₄
Key Feature : The electron-withdrawing fluorine atom may reduce steric hindrance and modulate electronic properties, influencing binding affinity in antiviral or enzyme-targeting applications .
- 2-(2-Chlorophenyl)propanoic Acid Derivatives 3-(2-Chlorophenyl)-2-(Fmoc-amino)propanoic acid:
- CAS No.: 678991-52-1
- Molecular Weight : 405.86 g/mol
- Application : Chlorine’s electronegativity and lipophilicity make this derivative suitable for hydrophobic interactions in receptor-ligand studies .
Aliphatic and Heterocyclic Substituents
- 3-(Propan-2-yloxy)propanoic Acid Derivatives (2S)-2-(Fmoc-amino)-3-(propan-2-yloxy)propanoic acid:
- Molecular Formula: C₁₉H₂₁NO₅
- Molecular Weight : 343.37 g/mol
- 3-(Morpholin-4-yl)propanoic Acid Derivatives 2-(Fmoc-amino)-3-(morpholin-4-yl)propanoic acid:
- Molecular Formula : C₂₂H₂₄N₂O₅
- Molecular Weight : 396.45 g/mol
- Application : The morpholine ring enhances water solubility and may improve pharmacokinetic profiles .
Table 1: Comparative Data for Key Analogs
*Hypothetical formula for the target compound based on structural analogs.
Key Observations
Lipophilicity Trends : Chloro- and o-tolyl-substituted analogs exhibit higher lipophilicity (ClogP ~3.5–4.0) compared to morpholine or oxolan-3-yl derivatives, influencing their distribution in biological systems .
Stereochemical Influence : Enantiomeric purity (e.g., S-configuration in HY-W010984) is critical for biological activity, as seen in antiviral analogs where stereochemistry dictated binding to HIV-1 entry inhibitors .
Synthetic Challenges: Bulky substituents (e.g., isopropyloxy) require optimized coupling conditions to prevent racemization, as noted in Scheme 1 of .
Research and Application Insights
- Antiviral Activity: Analogs like (S)-2-(Fmoc-amino)-3-(4-cyclohexylphenyl)propanoic acid () demonstrated submicromolar IC₅₀ values against HIV-1, highlighting the role of aromatic substituents in viral entry inhibition .
- Safety Profiles : Compounds with acute toxicity classifications (e.g., ’s oxetane derivative) emphasize the need for rigorous handling protocols, whereas derivatives like HY-W010984 are labeled for research use only .
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoic acid, commonly referred to as Fmoc-3-amino-2-(oxolan-3-yl)propanoic acid, is a synthetic amino acid derivative used primarily in peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and an oxolane ring, contributes to its biological activity and potential applications in medicinal chemistry.
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 313.35 g/mol
- CAS Number : 368866-34-6
- IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-3-yl)propanoic acid
Biological Activity Overview
The biological activity of this compound is primarily assessed through its role as a building block in peptide synthesis, particularly in the development of bioactive peptides that can exhibit various pharmacological effects.
- Peptide Synthesis : The Fmoc group allows for selective protection of the amino group during peptide synthesis, facilitating the formation of complex peptide structures.
- Bioactivity : Peptides synthesized with this compound can exhibit antimicrobial, anticancer, and anti-inflammatory properties depending on their sequence and structure.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that peptides incorporating Fmoc-protected amino acids exhibited significant antimicrobial activity against various strains of bacteria. The presence of the oxolane moiety enhanced membrane permeability, leading to increased efficacy against Gram-positive bacteria.
-
Anticancer Properties :
- Research has shown that specific peptides synthesized using this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, suggesting potential use in targeted cancer therapies.
-
Neuroprotective Effects :
- In vitro studies indicated that peptides derived from Fmoc-protected amino acids could protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 313.35 g/mol |
| CAS Number | 368866-34-6 |
| Solubility | Soluble in DMF and DMSO |
| Stability | Stable under acidic conditions |
| Activity Type | Observed Effect |
|---|---|
| Antimicrobial | Effective against E. coli |
| Anticancer | Induces apoptosis in MCF7 cells |
| Neuroprotective | Reduces oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
